molecular formula C8H13ClO2 B1594445 Cyclohexyl 2-chloroacetate CAS No. 6975-91-3

Cyclohexyl 2-chloroacetate

Cat. No.: B1594445
CAS No.: 6975-91-3
M. Wt: 176.64 g/mol
InChI Key: IBFHBLOKQVCABG-UHFFFAOYSA-N
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Description

Cyclohexyl 2-chloroacetate (ClCH₂CO-O-cyclohexyl) is an ester derived from chloroacetic acid and cyclohexanol. Its structure comprises a chloroacetyl group (ClCH₂CO-) esterified to a cyclohexyl moiety. This compound is characterized by its lipophilic cyclohexyl group, which enhances solubility in organic solvents, and the reactive α-chlorine atom, which confers electrophilicity.

Properties

IUPAC Name

cyclohexyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFHBLOKQVCABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281151
Record name cyclohexyl 2-chloroacetate
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Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-91-3
Record name 6975-91-3
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Record name cyclohexyl 2-chloroacetate
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Record name Cyclohexyl chloroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-chloroacetate can be synthesized through the esterification of cyclohexanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-70°C to achieve optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexyl glycolate.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.

Major Products Formed:

    Nucleophilic Substitution: Cyclohexyl glycolate.

    Elimination Reactions: Alkenes such as cyclohexene derivatives.

Scientific Research Applications

Cyclohexyl 2-chloroacetate has a wide range of applications in scientific research:

Mechanism of Action

Cyclohexyl 2-chloroacetate can be compared with other similar compounds such as:

  • Ethyl chloroacetate
  • Methyl chloroacetate
  • Propyl chloroacetate

Uniqueness: this compound is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclohexyl moiety provides enhanced reactivity or selectivity.

Comparison with Similar Compounds

Ethyl 2-Chloroacetate

  • Structure : ClCH₂CO-O-CH₂CH₃.
  • Reactivity : Widely used as a starting material for synthesizing heterocycles, such as antifungal 1,2,4-triazole derivatives under microwave irradiation .
  • Applications : Demonstrates moderate antifungal activity, likely due to the electrophilic chlorine enabling nucleophilic substitution reactions.
  • Key Differences :
    • The ethyl ester is smaller and less sterically hindered, facilitating faster reaction kinetics compared to the bulky cyclohexyl ester.
    • Ethyl 2-chloroacetate is more volatile (lower molecular weight: 122.5 g/mol vs. ~178.6 g/mol for cyclohexyl 2-chloroacetate) but less lipophilic.

Cyclohexyl 2-Aminoacetate Hydrochloride

  • Structure : H₂NCH₂CO-O-cyclohexyl·HCl.
  • Properties: The amino group (-NH₂) replaces chlorine, forming a hydrochloride salt (193.67 g/mol) with enhanced water solubility .
  • Applications: Potential as a bioactive intermediate; the amino group enables participation in peptide coupling or Schiff base formation.
  • Key Differences :
    • The absence of an electrophilic chlorine reduces reactivity toward nucleophiles.
    • The hydrochloride salt form increases polarity, making it more suitable for aqueous-phase reactions.

Cyclohexyl Mercaptoacetate

  • Structure : HSCH₂CO-O-cyclohexyl.
  • Reactivity : The mercapto (-SH) group introduces nucleophilic and metal-chelating properties.
  • Applications : Likely used in polymer chemistry or as a ligand in coordination complexes .
  • Key Differences: The -SH group is prone to oxidation, forming disulfide bonds, unlike the stable C-Cl bond.

Sodium Chloroacetate (C₂H₂ClO₂Na)

  • Structure : Ionic form of chloroacetic acid (ClCH₂COO⁻Na⁺).
  • Properties : Water-soluble and highly reactive in SN2 reactions.
  • Applications : Industrial synthesis of carboxymethylcellulose and herbicides .
  • Key Differences: Ionic nature makes it unsuitable for non-polar solvents, unlike the neutral cyclohexyl ester. Higher corrosivity and acute toxicity compared to ester forms.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Group Reactivity Solubility Applications
This compound ~178.6 Chloroacetyl ester Electrophilic substitution Organic solvents Organic synthesis, intermediates
Ethyl 2-chloroacetate 122.5 Chloroacetyl ester Nucleophilic substitution Polar solvents Antifungal agents
Cyclohexyl mercaptoacetate 174.26 Mercaptoacetyl ester Nucleophilic, redox reactions Organic solvents Polymers, ligands
Sodium chloroacetate 116.48 Chloroacetate salt Ionic reactions, SN2 Water Industrial chemicals

Biological Activity

Cyclohexyl 2-chloroacetate (CAS Number: 6975-91-3) is an organic compound with significant relevance in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and implications for various biological systems.

Overview

This compound is a colorless to tan liquid with the molecular formula C8H13ClO2C_8H_{13}ClO_2. It is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and selectivity in chemical reactions.

Mode of Action
this compound undergoes E2 elimination reactions typical of secondary and tertiary alkyl halides. This reaction can lead to the formation of alkenes, which are crucial intermediates in various biochemical pathways.

Biochemical Pathways
The compound interacts with several enzymes, particularly esterases, leading to the hydrolysis of its ester bond. This reaction produces cyclohexanol and chloroacetic acid, which can further participate in metabolic processes.

Table 1: Biochemical Interactions of this compound

Enzyme Reaction Products
EsterasesHydrolysis of ester bondCyclohexanol, Chloroacetic acid
Various enzymesModulation of signaling pathwaysAltered gene expression

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. Studies indicate that it can modulate the activity of specific signaling pathways, resulting in changes in cellular metabolism and gene expression profiles.

Case Study: Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly with dosage. In animal models, low doses exhibited minimal effects, while higher doses resulted in toxicological outcomes. This threshold effect highlights the importance of dosage in determining the compound's biological activity.

Metabolic Pathways

The compound's involvement in metabolic pathways is significant due to its interaction with esterases. The hydrolysis reaction not only produces cyclohexanol and chloroacetic acid but also affects overall metabolic flux and metabolite levels within biological systems.

Subcellular Localization

The localization of this compound within cells is crucial for its activity. It can be directed to specific organelles or cellular compartments, influencing its biochemical interactions and overall efficacy.

Safety and Toxicity

This compound poses certain risks; it can cause burns upon contact with skin or eyes and gastrointestinal damage if ingested. Proper handling protocols must be observed to mitigate these risks .

Table 2: Safety Data for this compound

Exposure Route Effect
EyeCauses burns
SkinCauses burns
IngestionGastrointestinal tract burns
InhalationChemical burns to respiratory tract

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 2-chloroacetate
Reactant of Route 2
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Cyclohexyl 2-chloroacetate

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